methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an isothiazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The key steps include the formation of the isothiazolo[4,3-d]pyrimidine core, followed by the introduction of the propyl group and the acetamido moiety. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activities suggest it could be investigated as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The isothiazolo[4,3-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-butyl-4,5,6,7-tetrahydro-3-methylamino-4,6-dioxo-5-propyl-2H-pyrazolo[3,4-d]pyrimidine-2-carboxylate: This compound shares a similar core structure but differs in the substituents and functional groups attached.
6,6-Diethyl-5,7-dioxa-4,8-dioxo-1-vinylspiro[2.5]octane: Another compound with a similar core but different substituents.
Uniqueness
Methyl 2-(2-(5,7-dioxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and the isothiazolo[4,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[[2-(5,7-dioxo-6-propyl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-3-8-21-16(24)15-13(10-28-20-15)22(18(21)26)9-14(23)19-12-7-5-4-6-11(12)17(25)27-2/h4-7,10H,3,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVOKKCGXIDDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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